What are the physical and chemical properties of Methyl 7-oxoheptanoate?
What are the physical and chemical properties of Methyl 7-oxoheptanoate?
An In-depth Technical Guide to Methyl 7-oxoheptanoate
Methyl 7-oxoheptanoate is a bifunctional organic compound containing both a methyl ester and an aldehyde group. This structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules such as prostanoids and insect pheromones.[1][2][3] This guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and key applications.
Physical and Chemical Properties
The physical and chemical properties of Methyl 7-oxoheptanoate are summarized below. These properties are essential for its handling, storage, and application in various chemical reactions.
General Properties
| Property | Value | Source |
| CAS Number | 35376-00-2 | [4][5] |
| Molecular Formula | C₈H₁₄O₃ | [4][5][][7] |
| Molecular Weight | 158.19 g/mol | [4][5][][7] |
| IUPAC Name | methyl 7-oxoheptanoate | [5][] |
| Synonyms | Methyl 6-formylhexanoate, Methyl pimelaldehydate, 7-oxoheptanoic acid methyl ester | [5][][8] |
| Appearance | Colorless liquid | [8] |
Physicochemical Data
| Property | Value | Source |
| Density | 1.0 ± 0.1 g/cm³ | [4] |
| Boiling Point | 210.2 ± 23.0 °C at 760 mmHg | [4][][8] |
| 65–80 °C at 0.1 mmHg | [9] | |
| Melting Point | -60 °C | [8] |
| Flash Point | 82.0 ± 22.7 °C | [4][8] |
| Refractive Index (n²⁰D) | 1.423 | [4] |
| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | [4] |
| Solubility | Soluble in organic solvents like ethanol, ether, and acetone. Slightly soluble in water (5.7 g/L at 25 °C). | [8][10] |
| LogP | 0.86 | [4][11] |
Spectral Information
Spectroscopic data is crucial for the identification and characterization of Methyl 7-oxoheptanoate.
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¹H-NMR (CDCl₃): Signals include δ=1.2-1.4 (m, 4H), 1.5-1.65 (m, 4H), 2.27 (t, 2H, J=7.5Hz), and 3.62 (s, 3H).[1]
-
¹³C NMR: Spectral data is available and can be found in databases like SpectraBase.[5]
-
Infrared (IR) Spectroscopy (film): Characteristic peaks are observed at ν = 1725 (CO) cm⁻¹.[1]
-
Mass Spectrometry (MS): The mass spectrum shows characteristic fragmentation patterns.[1][5]
Chemical Reactivity and Applications
Methyl 7-oxoheptanoate serves as a key building block in the synthesis of various high-value chemicals.
-
Prostanoid Synthesis: It is a precursor to 2-(6-methoxycarbonylhexyl)-cyclopent-2-en-1-one, a vital intermediate for the synthesis of prostanoids.[1][2][3]
-
Pheromone Synthesis: The compound is utilized in the synthesis of insect sex pheromones, such as (7E,9Z)-7,9-dodecadien-1-yl acetate, the pheromone of the European grapevine moth (Lobesia botrana).[1]
Its bifunctional nature allows for selective reactions at either the aldehyde or the ester group, providing synthetic versatility.
Caption: Synthetic pathways to and applications of Methyl 7-oxoheptanoate.
Experimental Protocols
Several methods for the synthesis of Methyl 7-oxoheptanoate have been reported.[1][2][3][9] A common and efficient method involves the oxidation of methyl 7-hydroxyheptanoate, which is derived from cycloheptanone.[1]
Synthesis from Cycloheptanone
This two-step protocol provides a good yield of the target compound.[1]
Step 1: Synthesis of Methyl 7-hydroxyheptanoate
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A solution of potassium persulfate (72.16 g, 0.266 mol) in water is prepared.
-
The solution is cooled to 10-15 °C with stirring.
-
A solution of cycloheptanone (9.96 g, 0.089 mol) in methanol (30 ml) is added dropwise at 15 °C.
-
The mixture is allowed to react at room temperature for 5 hours.
-
The mixture is diluted with water (700 ml) and extracted with diethyl ether (3 x 200 ml).
-
The combined organic layers are dried over magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated.
-
The crude product is purified by distillation to yield pure methyl 7-hydroxyheptanoate.[1]
Step 2: Oxidation to Methyl 7-oxoheptanoate
-
Pyridinium chlorochromate (PCC) is used as the oxidizing agent.
-
Methyl 7-hydroxyheptanoate from the previous step is dissolved in a suitable solvent (e.g., dichloromethane).
-
The solution is treated with PCC, and the reaction is monitored for completion.
-
Upon completion, the reaction mixture is worked up to isolate the crude product.
-
Purification by distillation under reduced pressure (b.p. 90-92 °C at 1.5 mmHg) affords pure Methyl 7-oxoheptanoate.[1]
Caption: Experimental workflow for the synthesis of Methyl 7-oxoheptanoate.
Safety Information
Methyl 7-oxoheptanoate is classified as a combustible liquid and may cause skin, eye, and respiratory irritation.[5] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.[8] It should be stored and handled away from ignition sources.[8]
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Methyl 7-oxoheptanoate | CAS#:35376-00-2 | Chemsrc [chemsrc.com]
- 5. Methyl 7-oxoheptanoate | C8H14O3 | CID 3015770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. clearsynth.com [clearsynth.com]
- 8. chembk.com [chembk.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CAS # 35376-00-2, 7-Oxoheptanoic acid methyl ester, Methyl 6-formylhexanoate, Methyl 7-oxoheptanoate, Methyl pimelaldehydate - chemBlink [chemblink.com]
- 11. methyl 7-oxoheptanoate, 35376-00-2 [thegoodscentscompany.com]
